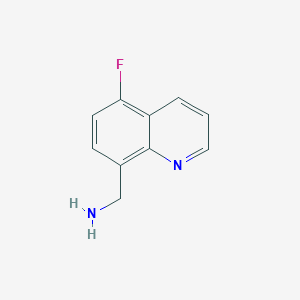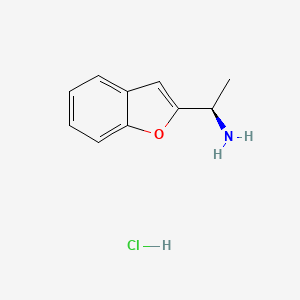![molecular formula C23H29IN4O8 B13658641 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate](/img/structure/B13658641.png)
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate is a complex organic compound with a molecular formula of C23H29IN4O8 and a molecular weight of 616.4028 . This compound is notable for its unique structure, which includes a pyrrolidinyl ring, an iodobenzoate moiety, and a di-Boc-guanidino group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyrrolidinyl ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinyl ring.
Introduction of the iodobenzoate moiety: This step involves the iodination of a benzoate precursor.
Attachment of the di-Boc-guanidino group: This step involves the protection of the guanidino group with Boc (tert-butoxycarbonyl) groups, followed by its attachment to the pyrrolidinyl ring.
The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodobenzoate moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free guanidino group.
Coupling Reactions: The compound can participate in coupling reactions with other molecules to form more complex structures.
Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and coupling agents for forming new bonds .
Scientific Research Applications
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate involves its interaction with specific molecular targets. The di-Boc-guanidino group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their function. The iodobenzoate moiety can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate include:
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: This compound has a similar pyrrolidinyl ring and benzoate moiety but differs in the substituents attached to the benzoate ring.
2,5-Dioxo-1-pyrrolidinyl 3-methyl-3H-diazirine-3-propanoate: This compound has a diazirine group instead of the di-Boc-guanidino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H29IN4O8 |
|---|---|
Molecular Weight |
616.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]methyl]-5-iodobenzoate |
InChI |
InChI=1S/C23H29IN4O8/c1-22(2,3)34-20(32)26-19(27-21(33)35-23(4,5)6)25-12-13-9-14(11-15(24)10-13)18(31)36-28-16(29)7-8-17(28)30/h9-11H,7-8,12H2,1-6H3,(H2,25,26,27,32,33) |
InChI Key |
LOWPOADJKZXBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC1=CC(=CC(=C1)I)C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
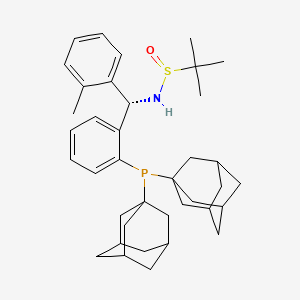

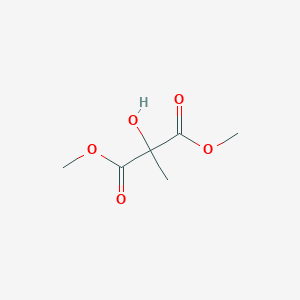
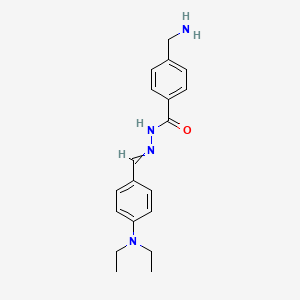
![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13658581.png)
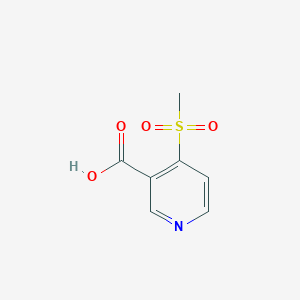

![3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)

![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B13658611.png)
